REACTION_CXSMILES
|
C([O:5][CH:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])N(C)C)(C)(C)C.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22]C(O)=O)=[CH:18][CH:17]=1>C1(C)C=CC=CC=1.CCOC(C)=O>[C:11]([O:10][C:6](=[O:5])[CH2:22][C:19]1[CH:20]=[CH:21][C:16]([Cl:15])=[CH:17][CH:18]=1)([CH3:12])([CH3:13])[CH3:14]
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C)OC(C)(C)C
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Name
|
|
Quantity
|
90 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with water (50 ml), 3% aqueous NaHCO3 solution (50 ml) and brine (20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
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Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |